2-(1-Methylcyclohexyl)acetyl chloride

描述

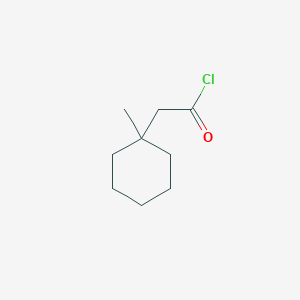

2-(1-Methylcyclohexyl)acetyl chloride is an organochlorine compound featuring a cyclohexane ring substituted with a methyl group at the 1-position and an acetyl chloride functional group at the 2-position. Its molecular formula is C₉H₁₅ClO, with a molecular weight of 174.67 g/mol. This compound’s structure combines the reactivity of an acyl chloride with the steric and electronic effects of the methylcyclohexyl moiety. Acyl chlorides are widely used in organic synthesis for acetylation reactions, but the bulky cyclohexyl group in this compound likely modulates its reactivity and physical properties compared to simpler analogs like acetyl chloride (CH₃COCl) .

Additionally, the lipophilic cyclohexane ring enhances solubility in non-polar solvents but reduces water solubility, a trait critical for applications in hydrophobic reaction environments.

属性

分子式 |

C9H15ClO |

|---|---|

分子量 |

174.67 g/mol |

IUPAC 名称 |

2-(1-methylcyclohexyl)acetyl chloride |

InChI |

InChI=1S/C9H15ClO/c1-9(7-8(10)11)5-3-2-4-6-9/h2-7H2,1H3 |

InChI 键 |

WFOKQMSNQXHNDB-UHFFFAOYSA-N |

规范 SMILES |

CC1(CCCCC1)CC(=O)Cl |

产品来源 |

United States |

准备方法

Friedel-Crafts Acylation Route

One documented synthetic pathway involves the Friedel-Crafts acylation of methylcyclohexane derivatives using acetyl chloride in the presence of Lewis acid catalysts. This method is primarily used to prepare the ketone intermediate 1-(1-methylcyclohexyl)ethanone, which can be further transformed into the corresponding acetyl chloride derivative.

- Reaction: Methylcyclohexane + Acetyl chloride → 1-(1-Methylcyclohexyl)ethanone

- Catalyst: Aluminum chloride (AlCl3) or other Lewis acids

- Conditions: Typically performed under anhydrous conditions, with controlled temperature to optimize yield.

- Industrial relevance: This method is widely used industrially, where methylcyclohexane is first produced by catalytic hydrogenation of toluene, followed by Friedel-Crafts acylation.

Direct Chlorination of Carboxylic Acid

The most straightforward method to prepare this compound is the chlorination of the corresponding carboxylic acid, 2-(1-methylcyclohexyl)acetic acid, using chlorinating agents:

| Chlorinating Agent | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|

| Thionyl chloride (SOCl2) | Reflux, inert atmosphere | 80-95 | Commonly used, produces SO2 and HCl gases as byproducts |

| Phosphorus pentachloride (PCl5) | Room temperature to reflux | 75-90 | Generates POCl3 and HCl as byproducts |

| Oxalyl chloride (COCl)2 | Room temperature, often with catalytic DMF | 85-95 | Mild conditions, DMF catalyzes reaction |

These reactions typically require anhydrous conditions and inert atmospheres to prevent hydrolysis of the acyl chloride product. The reaction progress is often monitored by gas evolution and chromatographic methods.

Catalytic Acylation Using Zinc Chloride Impregnated γ-Alumina

A specific catalytic system reported for acylation reactions involving methylcyclohexyl derivatives is the use of dispersed zinc chloride (ZnCl2) impregnated on γ-alumina (γ-Al2O3). This catalyst promotes the acylation reaction efficiently at elevated temperatures:

- Conditions: Temperature ~145°C, reaction time ~45 minutes

- Molar ratio: para-(1-methylcyclohexyl)phenol to acetyl chloride at 1:2

- Yield: Approximately 77.4% for the target acylated product

- Selectivity: 91.7% toward the desired acetylated product

Though this study specifically addresses acylation of phenol derivatives, the catalytic principles are applicable to related cyclohexyl substrates, indicating potential for optimized acyl chloride synthesis.

Comparative Analysis of Preparation Methods

| Method | Catalyst/Reagent | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Friedel-Crafts Acylation | AlCl3 (Lewis acid) | Anhydrous, controlled temp | Moderate | Well-established industrial route | Requires strict moisture control |

| Chlorination with Thionyl chloride | SOCl2 | Reflux, inert atmosphere | 80-95 | High yield, straightforward | Toxic byproducts (SO2, HCl) |

| Chlorination with PCl5 | PCl5 | Room temp to reflux | 75-90 | Effective, widely used | Generates corrosive byproducts |

| Chlorination with Oxalyl chloride | (COCl)2 + catalytic DMF | Room temperature | 85-95 | Mild conditions, high yield | Expensive reagent |

| ZnCl2/γ-Al2O3 Catalyzed Acylation | ZnCl2 impregnated γ-Al2O3 | 145°C, 45 min | 77.4 | High selectivity, catalyst reusable | Limited to specific substrates |

Research Data and Experimental Results

Yield and Selectivity Data from Catalytic Acylation

| Parameter | Value |

|---|---|

| Temperature | 145°C |

| Reaction time | 45 minutes |

| Molar ratio (substrate:AcCl) | 1:2 |

| Catalyst loading | 10% ZnCl2 on γ-Al2O3 |

| Yield of acetylated product | 77.4% |

| Selectivity | 91.7% |

This data demonstrates the efficiency of the ZnCl2/γ-Al2O3 catalyst system in acylation reactions relevant to methylcyclohexyl substrates, suggesting its applicability for preparing this compound or related derivatives.

Reaction Monitoring and Purification

- Reaction progress is typically monitored via thin-layer chromatography (TLC) or gas chromatography (GC).

- Purification of the acyl chloride is commonly achieved by vacuum distillation due to its sensitivity to moisture.

- Handling precautions include anhydrous conditions and inert atmosphere to prevent hydrolysis back to the acid.

Summary and Recommendations

- The most common industrial method to prepare this compound involves chlorination of the corresponding carboxylic acid using thionyl chloride or oxalyl chloride, balancing yield and operational safety.

- Friedel-Crafts acylation is a valuable step for preparing ketone intermediates but requires further transformation to obtain the acyl chloride.

- Catalytic acylation using ZnCl2/γ-Al2O3 presents a promising alternative with good selectivity and moderate yields, especially for phenolic derivatives structurally related to the target compound.

- Selection of method depends on scale, available reagents, and desired purity.

化学反应分析

Types of Reactions

2-(1-Methylcyclohexyl)acetyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: Reacts with nucleophiles such as amines to form amides.

Hydrolysis: Reacts with water to form 2-(1-Methylcyclohexyl)acetic acid and hydrochloric acid.

Reduction: Can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Amines: Reacts with primary and secondary amines under mild conditions to form amides.

Water: Hydrolysis occurs readily in the presence of water, especially under acidic or basic conditions.

Reducing Agents: Reduction with LiAlH4 typically requires anhydrous conditions and is performed in an inert atmosphere.

Major Products Formed

Amides: Formed from reactions with amines.

2-(1-Methylcyclohexyl)acetic acid: Formed from hydrolysis.

Alcohols: Formed from reduction reactions.

科学研究应用

2-(1-Methylcyclohexyl)acetyl chloride has several applications in scientific research:

Biology: Employed in the modification of biomolecules for studying biological pathways and mechanisms.

Medicine: Utilized in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).

Industry: Used in the production of specialty chemicals and materials, including polymers and resins.

作用机制

The mechanism of action of 2-(1-Methylcyclohexyl)acetyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles, such as amines and alcohols, through nucleophilic acyl substitution. This reaction mechanism involves the attack of the nucleophile on the carbonyl carbon of the acyl chloride, followed by the elimination of the chloride ion .

相似化合物的比较

Reactivity

- Acetyl chloride (C₂H₃ClO) exhibits high reactivity due to its electron-deficient carbonyl carbon, enabling rapid acetylation of alcohols and amines .

- Chloroacetyl chloride (CAC, C₂H₂Cl₂O) is even more reactive because the electron-withdrawing chlorine atom further polarizes the carbonyl group, accelerating nucleophilic substitution .

- This compound likely has reduced reactivity compared to these analogs due to steric hindrance from the bulky cyclohexyl group, which impedes access to the reactive site. This property may make it preferable in reactions requiring controlled or selective acetylation.

Hazards

- All acyl chlorides are corrosive and release toxic HCl fumes upon hydrolysis. However, volatility varies: acetyl chloride is highly volatile, whereas the cyclohexyl group in this compound may reduce volatility, lowering inhalation risks compared to CAC or acetyl chloride .

- The hydrochloride salt in ethyl 2-[1-(methylamino)cyclohexyl]acetate hydrochloride (C₁₁H₂₂ClNO₂) poses lower acute hazards due to its stabilized ionic structure, though handling precautions remain necessary .

Research Findings and Limitations

Structural Effects on Reactivity : The methylcyclohexyl group’s steric bulk aligns with trends observed in cyclohexane derivatives (e.g., –6), where bulky substituents reduce reaction rates but enhance selectivity .

Knowledge Gaps: The provided evidence lacks explicit studies on this compound, necessitating extrapolation from analogs. Further research is needed to quantify its reactivity parameters (e.g., hydrolysis rates) and industrial applicability.

Notes

- This analysis synthesizes data from diverse sources but acknowledges the absence of direct evidence on this compound.

- Safety protocols for handling this compound should mirror those for related acyl chlorides, emphasizing corrosion protection and ventilation .

- Applications in drug discovery may leverage its unique steric profile to synthesize novel bioactive molecules with tailored pharmacokinetic properties.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(1-Methylcyclohexyl)acetyl chloride from its carboxylic acid precursor?

- Methodological Answer : The most common method involves reacting 2-(1-methylcyclohexyl)acetic acid with thionyl chloride (SOCl₂) under anhydrous conditions. Key considerations include:

- Maintaining a dry environment to avoid hydrolysis of the acyl chloride.

- Using catalytic dimethylformamide (DMF) to accelerate the reaction.

- Purification via distillation under reduced pressure to isolate the product.

- Monitoring reaction completion via FT-IR (disappearance of the carboxylic acid O–H stretch at ~2500–3300 cm⁻¹ and emergence of C=O stretch at ~1800 cm⁻¹) .

Q. How can spectroscopic techniques be employed to characterize this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The methylcyclohexyl group will show distinct signals for axial/equatorial protons (δ ~1.0–2.5 ppm) and quaternary carbons (δ ~35–45 ppm). The acetyl chloride moiety exhibits a carbonyl carbon at δ ~170–175 ppm.

- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z corresponding to the molecular weight (e.g., 188.7 g/mol) and fragmentation patterns (e.g., loss of Cl⁻).

- FT-IR : Confirm the presence of C=O (1770–1810 cm⁻¹) and C–Cl (600–800 cm⁻¹) stretches .

Q. What are the primary reactivity pathways of this compound in nucleophilic acyl substitution reactions?

- Methodological Answer : The compound reacts with nucleophiles (e.g., amines, alcohols) to form amides or esters. Key factors:

- Steric Hindrance : The bulky methylcyclohexyl group may slow reaction kinetics, necessitating elevated temperatures or prolonged reaction times.

- Solvent Choice : Use polar aprotic solvents (e.g., dichloromethane, THF) to stabilize the transition state.

- Workup : Quench excess acyl chloride with aqueous bicarbonate to prevent side reactions .

Advanced Research Questions

Q. How does steric hindrance from the 1-methylcyclohexyl group influence catalytic applications of this compound?

- Methodological Answer : In hydroboration reactions (e.g., zirconium/hafnium-catalyzed systems), steric bulk can modulate catalytic activity. For example, substituents like 1-methylcyclohexyl reduce yields compared to smaller groups (e.g., 76% vs. 64% with adamantyl groups) due to restricted substrate access to the active site. To mitigate this:

- Optimize ligand design to balance steric and electronic effects.

- Use kinetic studies (e.g., Eyring analysis) to quantify steric contributions .

Q. What strategies prevent decomposition of this compound during storage or handling?

- Methodological Answer :

- Inert Atmosphere : Store under argon or nitrogen to minimize hydrolysis.

- Moisture Control : Use molecular sieves or desiccants in storage containers.

- Temperature : Keep at –20°C to reduce thermal degradation.

- Material Compatibility : Avoid glass stoppers; use PTFE-lined caps to prevent chloride-induced corrosion .

Q. How can computational modeling predict the regioselectivity of reactions involving this compound?

- Methodological Answer :

- DFT Calculations : Model transition states to predict attack trajectories of nucleophiles on the carbonyl carbon.

- Conformational Analysis : Use molecular dynamics (MD) simulations to assess steric effects from the methylcyclohexyl group.

- Solvent Effects : Apply COSMO-RS to evaluate solvent interactions that stabilize/destabilize intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。